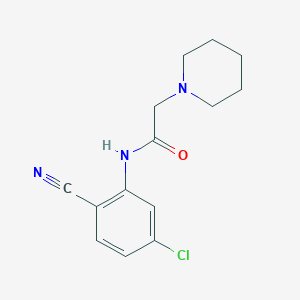![molecular formula C18H24N2O3 B7480226 3-[2-(4-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7480226.png)
3-[2-(4-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(4-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione, also known as MPEDA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The exact mechanism of action of 3-[2-(4-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione is not fully understood. However, it has been suggested that 3-[2-(4-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione may exert its pharmacological effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. 3-[2-(4-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione has also been shown to interact with various enzymes and proteins, including caspases, Bcl-2 family proteins, and GSK-3β.
Biochemical and Physiological Effects:
3-[2-(4-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione has been reported to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-[2-(4-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, its limited solubility in water and some organic solvents can be a limitation for some experiments.
Orientations Futures
There are several future directions for research on 3-[2-(4-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione. One potential application is in the development of novel anticancer agents. Further studies are needed to elucidate the exact mechanism of action of 3-[2-(4-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione and to identify its molecular targets. In addition, the potential use of 3-[2-(4-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione as a neuroprotective agent for the treatment of neurodegenerative diseases warrants further investigation. Finally, the development of more efficient synthesis methods and the optimization of 3-[2-(4-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione's physicochemical properties may lead to the development of more potent and selective therapeutic agents.
Conclusion:
In conclusion, 3-[2-(4-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione is a promising synthetic compound with potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. Its unique structure and pharmacological properties make it a valuable tool for the development of novel therapeutic agents. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various diseases.
Méthodes De Synthèse
3-[2-(4-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione can be synthesized through a multi-step process involving the reaction of 4-methylphenol with 2-bromoethylamine hydrobromide, followed by cyclization with succinic anhydride. The final product is obtained after purification through chromatography and recrystallization.
Applications De Recherche Scientifique
3-[2-(4-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, 3-[2-(4-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
3-[2-(4-methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-14-6-8-15(9-7-14)23-13-12-20-16(21)18(19-17(20)22)10-4-2-3-5-11-18/h6-9H,2-5,10-13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGBMPFNPSSHSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C(=O)C3(CCCCCC3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(4-Chlorobenzoyl)piperazin-1-yl]ethanone](/img/structure/B7480155.png)


![3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide](/img/structure/B7480168.png)

![2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide](/img/structure/B7480172.png)
![2-[benzyl(methyl)amino]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide](/img/structure/B7480177.png)
![Dimethyl 3-methyl-5-[(4-methylsulfonylphenyl)sulfamoyl]thiophene-2,4-dicarboxylate](/img/structure/B7480178.png)
![3-[(2-bromophenyl)sulfonylamino]-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B7480195.png)
![1-[[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-ol](/img/structure/B7480202.png)

![1-(2,3-Dihydroindol-1-yl)-2-[[5-(4-methoxyphenyl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7480219.png)